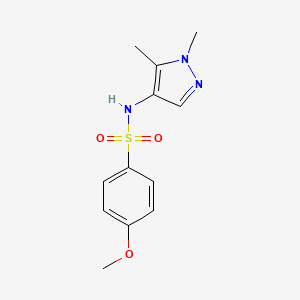![molecular formula C16H15FN4O2S B4367139 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367139.png)
4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Vue d'ensemble
Description
4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide, also known as FMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMTS is a member of the sulfonamide family of compounds, which have been widely used in the pharmaceutical industry due to their antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The precise mechanism of action of 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. In bacteria and fungi, 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide may act by disrupting the integrity of the cell membrane or inhibiting key metabolic pathways.
Biochemical and physiological effects:
4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and dosage used. In cancer cells, 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In bacteria and fungi, 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to inhibit cell growth and division. The specific effects of 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide on different cell types and organisms are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has several advantages for use in lab experiments, including its relatively simple synthesis method, its potential broad-spectrum activity against cancer cells, bacteria, and fungi, and its low toxicity in vitro. However, 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects on non-cancerous cells or beneficial microorganisms.
Orientations Futures
There are several potential future directions for research on 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide and related compounds. Another area of interest is the exploration of 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide as a potential treatment for other diseases, such as viral infections or autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide and its potential long-term effects on human health and the environment.
Applications De Recherche Scientifique
4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has also been studied for its potential use as an antibacterial and antifungal agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
4-fluoro-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-12-3-2-4-13(9-12)10-21-11-18-16(19-21)20-24(22,23)15-7-5-14(17)6-8-15/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWHWUTPUPPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4367064.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367065.png)
![1-(3-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367066.png)
![1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367080.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367081.png)
![1-(4-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367087.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367093.png)
![4-(4-fluorophenyl)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]butanamide](/img/structure/B4367099.png)
![2-{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4367102.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367126.png)
![4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367131.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367146.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367163.png)